molecular formula C14H11ClN2O3 B11561783 2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4-methylphenol

2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4-methylphenol

Cat. No.: B11561783
M. Wt: 290.70 g/mol
InChI Key: BXGZDXMPZCIVDL-UHFFFAOYSA-N
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Description

2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4-methylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield corresponding amine derivatives.

    Substitution: The chloro group can be substituted by other nucleophiles, resulting in a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with the nitro group reduced to an amino group.

    Substitution: Substituted phenol derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. The presence of the nitro and chloro groups allows for specific interactions with cellular components, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[(E)-(2-CHLORO-4-NITROPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • 2-{[(E)-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-N-PHENYLBENZAMIDE

Uniqueness

2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and chloro groups, along with the Schiff base structure, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

2-[(4-chloro-3-nitrophenyl)methylideneamino]-4-methylphenol

InChI

InChI=1S/C14H11ClN2O3/c1-9-2-5-14(18)12(6-9)16-8-10-3-4-11(15)13(7-10)17(19)20/h2-8,18H,1H3

InChI Key

BXGZDXMPZCIVDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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